molecular formula C6H11Br2O4P B12691182 5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide CAS No. 42983-36-8

5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B12691182
CAS No.: 42983-36-8
M. Wt: 337.93 g/mol
InChI Key: QCKXXSXQSXPTAV-UHFFFAOYSA-N
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Description

5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound known for its unique structural features and reactivity This compound is part of the dioxaphosphorinane family, which is characterized by a six-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide typically involves the cyclocondensation of 2,2’-bis(bromomethyl)-1,3-propanediol with methoxyphosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by filtration and evaporation of the solvent under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The phosphorus atom in the compound can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphorus atom.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed to reduce the phosphorus atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphoramidate derivative, while oxidation can produce a higher oxidation state phosphorus compound.

Scientific Research Applications

5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The phosphorus atom can form various coordination complexes, influencing its reactivity and interactions with other molecules. The compound’s effects are mediated through these molecular interactions and the resulting chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific combination of bromomethyl and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

42983-36-8

Molecular Formula

C6H11Br2O4P

Molecular Weight

337.93 g/mol

IUPAC Name

5,5-bis(bromomethyl)-2-methoxy-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C6H11Br2O4P/c1-10-13(9)11-4-6(2-7,3-8)5-12-13/h2-5H2,1H3

InChI Key

QCKXXSXQSXPTAV-UHFFFAOYSA-N

Canonical SMILES

COP1(=O)OCC(CO1)(CBr)CBr

Origin of Product

United States

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